Endogenous Ligand for Apelin Receptor: ELA-14, also known as Endogenous Ligand for Apelin Receptor-14, is a 14 amino acid peptide hormone that acts as an endogenous ligand for the apelin receptor (APLNR). [] ELA-14, along with apelin, belongs to the adipokine family and plays a crucial role in regulating cardiovascular functions. []
Role in Scientific Research: ELA-14 is primarily studied in the context of cardiovascular research, particularly concerning its effects on blood pressure regulation, angiogenesis, and cardiac function. [] Additionally, its role in other physiological processes, such as fluid homeostasis and energy metabolism, is also being investigated. []
Elabela, also known as Toddler, is a peptide that serves as an endogenous ligand for the apelin receptor. Among its various isoforms, Elabela-14 (ELA-14) is of significant interest due to its potential therapeutic applications in cardiovascular diseases and other conditions. ELA-14 is derived from the longer precursor peptide Elabela-32 through proteolytic cleavage, which results in shorter biologically active forms.
Elabela peptides are primarily sourced from human tissues, where they are produced endogenously. The Elabela gene is expressed in various tissues, including the heart, brain, and kidneys. The synthesis of ELA-14 occurs through the enzymatic processing of its precursor peptide Elabela-32, which has been shown to undergo cleavage at dibasic sites to yield several shorter isoforms, including ELA-21 and ELA-11.
Elabela-14 falls under the category of bioactive peptides that interact with G protein-coupled receptors. It is classified as a member of the apelin family of peptides, which are characterized by their ability to bind to the apelin receptor and modulate various physiological processes.
The synthesis of Elabela-14 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. After synthesis, the peptide is cleaved from the support and deprotected to yield the final product.
Elabela-14 consists of 14 amino acids and has a specific sequence that contributes to its biological activity. The molecular structure can be represented as follows:
The molecular weight of ELA-14 is approximately 1,600 Da. The peptide exhibits a characteristic disulfide bond between cysteine residues that stabilizes its conformation.
Elabela-14 participates in various biochemical reactions primarily through binding interactions with the apelin receptor. Upon binding, it activates intracellular signaling pathways that influence cardiovascular functions such as vasodilation and cardiac contractility.
The mechanism of action for ELA-14 involves its binding to the apelin receptor, leading to:
Studies have shown that ELA-14 can lower blood pressure and improve cardiac function in animal models, indicating its potential therapeutic benefits.
Elabela-14 is typically a white powder when lyophilized. It is soluble in aqueous solutions at physiological pH and stable under refrigeration.
Elabela-14 has emerged as a promising candidate for therapeutic applications in:
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6